

# An In-depth Technical Guide to the Structural Information of Deuterioethyne

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## Compound of Interest

Compound Name: Acetylene-d1

Cat. No.: B1604952

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This technical guide provides a comprehensive overview of the structural and spectroscopic properties of deuterioethyne ( $C_2HD$ ), also known as monodeuterated acetylene. The information is tailored for researchers, scientists, and drug development professionals who require a detailed understanding of this molecule's geometry and the experimental techniques used to elucidate its structure.

## Molecular Structure and Spectroscopic Data

Deuterioethyne is a linear molecule, belonging to the  $C_{\infty v}$  point group. Its structure is analogous to that of acetylene ( $C_2H_2$ ), with one hydrogen atom replaced by a deuterium atom. This isotopic substitution breaks the inversion symmetry of the molecule, making it polar and altering its rotational and vibrational spectroscopic properties. The structural parameters of deuterioethyne are determined with high precision using spectroscopic techniques, primarily infrared (IR) spectroscopy.

The key structural and spectroscopic parameters for deuterioethyne and its isotopologues, acetylene ( $C_2H_2$ ) and dideuterioethyne ( $C_2D_2$ ), are summarized in the tables below. These values are derived from experimental data and computational studies.

Table 1: Rotational Constants and Moments of Inertia

Molecule	Rotational Constant ( $B_0$ ) ( $\text{cm}^{-1}$ )	Moment of Inertia ( $I$ ) ( $10^{-40}$ $\text{g}\cdot\text{cm}^2$ )
C <sub>2</sub> H <sub>2</sub>	1.1766	23.79
C <sub>2</sub> HD	0.9914	28.23
C <sub>2</sub> D <sub>2</sub>	0.8479	33.02

Table 2: Vibrational Frequencies

Molecule	$\nu_1$ ( $\Sigma^+$ ) C- H/D Stretch ( $\text{cm}^{-1}$ )	$\nu_2$ ( $\Sigma^+$ ) C $\equiv$ C Stretch ( $\text{cm}^{-1}$ )	$\nu_3$ ( $\Sigma^+$ ) C- H/D Stretch ( $\text{cm}^{-1}$ )	$\nu_4$ ( $\Pi$ ) Bend ( $\text{cm}^{-1}$ )	$\nu_5$ ( $\Pi$ ) Bend ( $\text{cm}^{-1}$ )
C <sub>2</sub> H <sub>2</sub>	3374	1974	3289	612	730
C <sub>2</sub> HD	3335	1851	2584	518	683
C <sub>2</sub> D <sub>2</sub>	2701	1762	2439	505	538

Table 3: Bond Lengths

Bond	Molecule	Bond Length ( $\text{\AA}$ )
C-H	C <sub>2</sub> H <sub>2</sub>	1.062
C-D	C <sub>2</sub> HD	1.058
C $\equiv$ C	All Isotopologues	~1.203

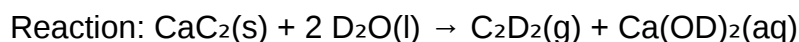
Note: Bond lengths are calculated from the rotational constants and are averaged over the vibrational ground state. The C $\equiv$ C bond length is assumed to be the same for all isotopologues due to the Born-Oppenheimer approximation.

## Experimental Protocols

The structural determination of deuterioethyne relies on high-resolution infrared spectroscopy. The general workflow for these experiments is outlined below.

## Synthesis and Purification of Deuterioethyne

A common method for the synthesis of deuterioethyne involves the reaction of calcium carbide ( $\text{CaC}_2$ ) with heavy water ( $\text{D}_2\text{O}$ ).



To obtain  $\text{C}_2\text{HD}$ , a mixture of  $\text{H}_2\text{O}$  and  $\text{D}_2\text{O}$  can be used, which will produce a mixture of  $\text{C}_2\text{H}_2$ ,  $\text{C}_2\text{HD}$ , and  $\text{C}_2\text{D}_2$ . Alternatively, controlled addition of  $\text{D}_2\text{O}$  to a source of acetylene can be employed.

**Purification:** The gaseous products are passed through a series of cold traps to remove unreacted water and other impurities. Further purification can be achieved by gas chromatography to isolate  $\text{C}_2\text{HD}$  from the other acetylene isotopologues. The purity of the sample is critical for obtaining clean spectroscopic data.

## Infrared Spectroscopy

High-resolution Fourier Transform Infrared (FTIR) spectroscopy is the primary technique used to obtain the rovibrational spectrum of deuterioethyne.

**Methodology:**

- A purified gaseous sample of  $\text{C}_2\text{HD}$  is introduced into a long-path gas cell.
- An infrared beam is passed through the sample.
- The transmitted light is analyzed by an FTIR spectrometer to generate an absorption spectrum.
- The spectrum reveals a series of absorption bands corresponding to the vibrational transitions of the molecule.
- Each vibrational band is composed of a series of fine lines (P- and R-branches) corresponding to the rotational transitions.
- By analyzing the spacing between these rotational lines, the rotational constant ( $B_0$ ) can be determined with high precision.

- The bond lengths of the molecule are then calculated from the moment of inertia, which is derived from the rotational constant.

## Visualizations

### Experimental Workflow for Structural Determination

The following diagram illustrates the key steps involved in the experimental determination of the structural parameters of deuterioethyne.

Caption: Workflow for the structural determination of Deuterioethyne.

### Logical Relationship of Spectroscopic Parameters

This diagram shows the logical flow from the experimentally measured spectrum to the final structural parameters.

Caption: Derivation of bond lengths from the rovibrational spectrum.

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